REACTION_SMILES
|
[CH3:13][CH2:14][OH:15].[n:1]1[cH:2][c:3]([CH:7]2[CH:8]=[CH:9][CH:10]([OH:12])[CH2:11]2)[cH:4][cH:5][cH:6]1>>[n:1]1[cH:2][c:3]([CH:7]2[CH2:8][CH2:9][CH:10]([OH:12])[CH2:11]2)[cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
OC1C=CC(c2cccnc2)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1C=CC(c2cccnc2)C1
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCC(c2cccnc2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:13][CH2:14][OH:15].[n:1]1[cH:2][c:3]([CH:7]2[CH:8]=[CH:9][CH:10]([OH:12])[CH2:11]2)[cH:4][cH:5][cH:6]1>>[n:1]1[cH:2][c:3]([CH:7]2[CH2:8][CH2:9][CH:10]([OH:12])[CH2:11]2)[cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
OC1C=CC(c2cccnc2)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1C=CC(c2cccnc2)C1
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCC(c2cccnc2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |